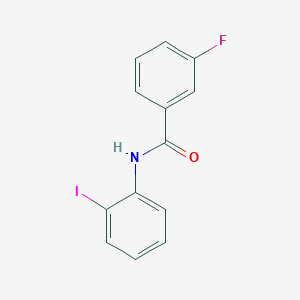![molecular formula C20H24ClN3O3 B250811 N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250811.png)
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers and autoimmune diseases. This compound has been shown to have a high degree of selectivity for specific kinases, which makes it a promising candidate for targeted therapy.
Mecanismo De Acción
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide exerts its therapeutic effects by selectively inhibiting the activity of specific kinases that are involved in various cellular processes. This compound has been shown to target kinases such as BTK, FLT3, and JAK3, which are known to play a critical role in the pathogenesis of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to have a high degree of selectivity for specific kinases, which minimizes off-target effects. This compound has been shown to induce apoptosis in cancer cells and reduce inflammation in autoimmune diseases. N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to have minimal toxicity in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide in lab experiments include its high degree of selectivity, low toxicity, and potent therapeutic effects. However, the limitations of using this compound include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the development of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide as a therapeutic agent. These include the optimization of the synthesis process to reduce costs and increase yield, the development of combination therapies to enhance the efficacy of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, and the evaluation of this compound in clinical trials for various types of cancers and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide and identify potential biomarkers for patient selection.
Métodos De Síntesis
The synthesis of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide involves several steps, starting with the reaction of 3-chloro-4-(4-methylpiperazin-1-yl)aniline with 2-(4-methoxyphenoxy)acetic acid. This intermediate is then treated with various reagents and catalysts to yield the final product. The synthesis process has been optimized to ensure high yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound can inhibit the activity of specific kinases that are involved in cell proliferation and survival. In vivo studies have demonstrated that N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can reduce tumor growth and improve survival in animal models of lymphoma and leukemia.
Propiedades
Fórmula molecular |
C20H24ClN3O3 |
|---|---|
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C20H24ClN3O3/c1-23-9-11-24(12-10-23)19-8-3-15(13-18(19)21)22-20(25)14-27-17-6-4-16(26-2)5-7-17/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Clave InChI |
DPWPPCKCGULSEJ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl |
SMILES canónico |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)





![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![Methyl 2-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250747.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide](/img/structure/B250749.png)
![4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B250750.png)